molecular formula C12H16N2O B7842694 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

Cat. No.: B7842694
M. Wt: 204.27 g/mol
InChI Key: WRKPYZVFOVGIFN-UHFFFAOYSA-N
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Description

2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile is an organic compound that features a benzonitrile core with an ethyl and hydroxyethyl substituted amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile typically involves the reaction of benzonitrile with ethylamine and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Nucleophilic Substitution: Benzonitrile reacts with ethylamine in the presence of a base to form an intermediate.

    Addition Reaction: The intermediate then reacts with 2-chloroethanol to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a primary amine.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It can be incorporated into polymers to modify their properties.

    Biological Studies: It can be used as a probe to study biochemical pathways.

Mechanism of Action

The mechanism of action of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
  • 2-(ethyl(2-hydroxyethyl)amino)ethyl acetate
  • N-ethyldiethanolamine

Uniqueness

2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile is unique due to its specific substitution pattern on the benzonitrile core. This structural feature imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[[ethyl(2-hydroxyethyl)amino]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-14(7-8-15)10-12-6-4-3-5-11(12)9-13/h3-6,15H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKPYZVFOVGIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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